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Compound of Interest

Compound Name: 3-Bromophenol

Cat. No.: B021344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-bromophenol and its

derivatives, crucial for the structural confirmation and identification in research and drug

development. The following sections detail the experimental protocols and present a

comparative summary of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison
The structural variations among 3-bromophenol derivatives lead to distinct patterns in their

spectroscopic data. The following tables summarize the key data points for 3-bromophenol
and a selection of its derivatives to aid in their differentiation.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 3-
Bromophenol and Its Derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b021344?utm_src=pdf-interest
https://www.benchchem.com/product/b021344?utm_src=pdf-body
https://www.benchchem.com/product/b021344?utm_src=pdf-body
https://www.benchchem.com/product/b021344?utm_src=pdf-body
https://www.benchchem.com/product/b021344?utm_src=pdf-body
https://www.benchchem.com/product/b021344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
¹H NMR Chemical Shifts (δ,
ppm) in CDCl₃

¹³C NMR Chemical Shifts
(δ, ppm) in CDCl₃

3-Bromophenol
7.12-7.02 (m), 7.00 (m), 6.76

(m), 5.45 (s, OH)[1]

155.4, 130.6, 123.8, 121.3,

115.9, 114.2

2,3-Dibromophenol 7.23 (d), 7.05 (d), 6.85 (t) Data not readily available

3,4-Dibromophenol

7.59 (d, J=2.5 Hz, 1H), 7.23

(dd, J=8.8, 2.5 Hz, 1H), 6.88

(d, J=8.8 Hz, 1H), 5.65 (s, 1H,

OH)

150.8, 135.5, 131.0, 117.1,

112.9, 110.2

3,5-Dibromophenol

7.19 (t, J=1.6 Hz, 1H), 6.95 (d,

J=1.6 Hz, 2H), 5.30 (s, 1H,

OH)

156.4, 125.5, 122.9, 115.1

3-Bromo-4-methylphenol

7.15 (d, J=2.8 Hz, 1H), 6.99 (d,

J=8.4 Hz, 1H), 6.63 (dd, J=8.4,

2.8 Hz, 1H), 4.9 (s, 1H, OH),

2.29 (s, 3H)

152.9, 133.2, 130.6, 121.7,

115.1, 114.9, 22.8

3-Bromo-5-methylphenol

6.85 (s, 1H), 6.78 (s, 1H), 6.65

(s, 1H), 4.9 (s, 1H, OH), 2.27

(s, 3H)

155.8, 140.2, 123.4, 122.2,

116.5, 112.5, 21.4

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of 3-Bromophenol and

Its Derivatives.
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Compound Key IR Absorptions (cm⁻¹)
Mass Spectrum (m/z of
Molecular Ion [M]⁺)

3-Bromophenol

~3350 (O-H stretch, broad),

3060 (Ar C-H stretch), 1580,

1470 (C=C stretch), 1220 (C-O

stretch)

172/174[2]

2,3-Dibromophenol
~3500 (O-H), ~1580, 1450

(C=C)
250/252/254

3,4-Dibromophenol
~3450 (O-H), ~1570, 1470

(C=C)
250/252/254

3,5-Dibromophenol
~3500 (O-H), ~1580, 1450

(C=C)
250/252/254

3-Bromo-4-methylphenol

~3350 (O-H), 3020 (Ar C-H),

2920 (Alkyl C-H), 1590, 1480

(C=C)

186/188[3]

3-Bromo-5-methylphenol

~3340 (O-H), 3040 (Ar C-H),

2920 (Alkyl C-H), 1590, 1460

(C=C)

186/188

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis

of 3-bromophenol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the 3-bromophenol derivative in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz

or higher.

¹H NMR Acquisition:
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Acquire the spectrum with a spectral width of approximately 12-15 ppm.

Use a relaxation delay of 1-2 seconds.

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum with a spectral width of approximately 200-220 ppm.

Employ a relaxation delay of 2-5 seconds.

Accumulate several hundred to thousands of scans for sufficient signal intensity.

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Perform Fourier transformation, phase correction, and baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the

analysis using an Attenuated Total Reflectance (ATR) accessory.

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record the spectrum in the range of 4000-400 cm⁻¹.

Set the resolution to 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Record a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands, such as the O-H stretch (around

3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C aromatic ring

stretches (around 1400-1600 cm⁻¹), and the C-O stretch (around 1200-1300 cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation of mixtures.

GC-MS Conditions (Typical):

Injector: Splitless injection at 250-280°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp

at 10-20°C/min to a final temperature of 250-300°C.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique that

provides characteristic fragmentation patterns.[4][5]

Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the expected

molecular weight of the compound and its fragments.

Source Temperature: Typically set around 230°C.

Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular

weight of the compound. The presence of bromine is indicated by the characteristic isotopic

pattern of [M]⁺ and [M+2]⁺ with nearly equal intensity. Analyze the fragmentation pattern to

deduce the structure of the molecule.
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Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

confirmation of 3-bromophenol derivatives.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
bromophenol derivatives. For unambiguous structure elucidation, it is recommended to use a

combination of these techniques and to compare the obtained data with literature values or

reference standards when available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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